3-Azido-4,5-dihydro-1,2-oxazole
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Overview
Description
3-Azido-4,5-dihydro-1,2-oxazole is a heterocyclic compound that contains an azide group (-N₃) and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with azidating agents such as sodium azide (NaN₃) in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent decomposition of the azide group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of flow reactors allows for better control over reaction parameters and minimizes the risks associated with handling azides .
Chemical Reactions Analysis
Types of Reactions
3-Azido-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Reduction: Reduction of the azide group can lead to the formation of amines.
Substitution: The azide group can participate in substitution reactions, forming triazoles through cycloaddition reactions with alkynes.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles.
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Triazoles
Scientific Research Applications
3-Azido-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Azido-4,5-dihydro-1,2-oxazole involves its reactivity towards various chemical species. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions (Cu⁺), which facilitate the formation of the triazole ring through a concerted mechanism . The oxazole ring can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
3-Azido-4,5-dihydro-1,2-oxazole can be compared with other azido- and oxazole-containing compounds:
3-Amino-4-azido-1,2,5-oxadiazole: Similar in structure but contains an additional nitrogen atom in the ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of an azide group and an oxazole ring, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
3-azido-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-7-5-3-1-2-8-6-3/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTSSTMCVWAVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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